Home > Products > Screening Compounds P98943 > N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide - 921103-99-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Catalog Number: EVT-3011230
CAS Number: 921103-99-3
Molecular Formula: C15H18FN5O
Molecular Weight: 303.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    N-(((1-cyclohexyl-1H-tetrazol-5-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methyl)-4-nitrobenzenamine

    • Relevance: This compound bears a strong structural resemblance to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. Both share the 1-cyclohexyl-1H-tetrazol-5-ylmethyl fragment. The key difference lies in the substitution on the methylene linker. Instead of a simple benzamide as in the target compound, this structure features a (5-methyl-1,2,3-thiadiazol-4-yl) group followed by a 4-nitrobenzenamine.

    6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

      2-(4-Ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene)indane-1,3-dione

      • Relevance: While sharing the tetrazole motif with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, this compound exhibits significant structural differences. It features a 4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene group directly attached to an indane-1,3-dione core, lacking both the cyclohexyl substituent on the tetrazole and the benzamide moiety characteristic of the target compound.

      (+/-)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

      • Relevance: This compound, specifically its active metabolite CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid), shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The primary difference lies in the absence of the cyclohexyl substituent on the tetrazole ring and the presence of a substituted benzimidazole-7-carboxylate group in place of the fluorobenzamide in the target compound.

      LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)amino]acetyl-2-cyanopyrrolidine]

      • Relevance: LAF237, while investigated for its synergistic effects with valsartan, a compound containing a tetrazole moiety, does not itself contain a tetrazole ring and is structurally dissimilar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. Its inclusion in this list highlights the exploration of combination therapies involving compounds that target different pathways but ultimately influence common targets, in this case, pancreatic islet cell function.

      Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

        2-Butyl-6-methyl-5-(1-oxopyrid-2-yl)-1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazo[5,4-b]pyridine Methanol Solvate

        • Relevance: This compound shares the [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The key difference lies in the absence of the cyclohexyl group on the tetrazole ring and the presence of a bulky 2-butyl-6-methyl-5-(1-oxopyrid-2-yl)-1H-imidazo[5,4-b]pyridine substituent on the methylene linker, contrasting the simpler fluorobenzamide in the target compound.

        2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde

        • Relevance: This compound shares the [2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The main difference is the absence of the cyclohexyl substituent on the tetrazole and the presence of a 2-butyl-4-chloroimidazole-5-carboxaldehyde group attached to the methylene linker, distinct from the fluorobenzamide moiety found in the target compound.

        3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

        • Relevance: This compound, while containing a tetrazole ring like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, differs significantly in its overall structure. It features a 1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl moiety connected to an imidazolidine-2,4-dione ring system substituted with a 3-(4-bromophenyl) and a 1-butyl group. It lacks the cyclohexyl substituent on the tetrazole ring and the benzamide moiety present in the target compound.

        3,5-Bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine

        • Relevance: While containing the 1H-tetrazol-5-ylmethyl fragment similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, this compound significantly differs in its overall structure. It features two 1H-tetrazol-5-ylmethyl groups attached to a central 4H-1,2,4-triazol-4-amine core. It lacks the cyclohexyl substituent on the tetrazole rings and the benzamide moiety present in the target compound.

        9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one

          2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

            1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

            • Relevance: This compound shares the [2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. It differs by having an ethyl group instead of a cyclohexyl on the tetrazole and by being connected to a dihydrobenzimidazole carboxylate group instead of the fluorobenzamide.

            (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine (Valsartan)

            • Relevance: Similar to previously discussed instances of Valsartan, this compound shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. It lacks the cyclohexyl on the tetrazole and has a different substituent on the methylene linker (an N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl group) compared to the target compound's fluorobenzamide.

            (1H-Tetrazol-5-yl)-allenes

              1,3-Dimethylimidazolium N,N-bis(1H-tetrazol-5-yl)amine ([C1mim]HBTA) and other related ionic liquids

                [Diaqua-bis(2-((1H-tetrazol-1-yl)methyl)-5-carboxy-1H-imidazole-4-carboxylato-κ2 N,O) manganese(II)] dihydrate

                  1‐Pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide

                  • Relevance: This compound shares the [2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The major difference lies in the absence of the cyclohexyl group on the tetrazole and the presence of a pyrrolidine-2-carboxamide moiety linked to the methylene bridge, contrasting with the fluorobenzamide found in the target compound.

                  2-n-Butyl-3-[(2-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl)methyl]-1,3-diazaspiro[4,4]-non-1-en-4-one (Irbesartan)

                  • Relevance: Irbesartan shares the [2-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl)methyl] fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The primary difference is the absence of the cyclohexyl substituent on the tetrazole and the presence of a 2-n-butyl-1,3-diazaspiro[4,4]-non-1-en-4-one group attached to the methylene linker, contrasting with the fluorobenzamide found in the target compound.

                  Properties

                  CAS Number

                  921103-99-3

                  Product Name

                  N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

                  IUPAC Name

                  N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzamide

                  Molecular Formula

                  C15H18FN5O

                  Molecular Weight

                  303.341

                  InChI

                  InChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22)

                  InChI Key

                  DKKXYHLQMNKWNS-UHFFFAOYSA-N

                  SMILES

                  C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F

                  Solubility

                  not available

                  Product FAQ

                  Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                  • To receive a quotation, send us an inquiry about the desired product.
                  • The quote will cover pack size options, pricing, and availability details.
                  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                  • Quotations are valid for 30 days, unless specified otherwise.
                  Q2: What Are the Payment Terms for Ordering Products?
                  • New customers generally require full prepayment.
                  • NET 30 payment terms can be arranged for customers with established credit.
                  • Contact our customer service to set up a credit account for NET 30 terms.
                  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                  Q3: Which Payment Methods Are Accepted?
                  • Preferred methods include bank transfers (ACH/wire) and credit cards.
                  • Request a proforma invoice for bank transfer details.
                  • For credit card payments, ask sales representatives for a secure payment link.
                  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                  Q4: How Do I Place and Confirm an Order?
                  • Orders are confirmed upon receiving official order requests.
                  • Provide full prepayment or submit purchase orders for credit account customers.
                  • Send purchase orders to sales@EVITACHEM.com.
                  • A confirmation email with estimated shipping date follows processing.
                  Q5: What's the Shipping and Delivery Process Like?
                  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                  • You can use your FedEx account; specify this on the purchase order or inform customer service.
                  • Customers are responsible for customs duties and taxes on international shipments.
                  Q6: How Can I Get Assistance During the Ordering Process?
                  • Reach out to our customer service representatives at sales@EVITACHEM.com.
                  • For ongoing order updates or questions, continue using the same email.
                  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                  Quick Inquiry

                   Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.